molecular formula C10H9NaO7S B146860 Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate CAS No. 3965-55-7

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No.: B146860
CAS No.: 3965-55-7
M. Wt: 296.23 g/mol
InChI Key: LLHSEQCZSNZLRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate (CAS 3965-55-7) is a sulfonated aromatic compound characterized by a benzene ring functionalized with two methoxycarbonyl groups at the 3- and 5-positions and a sodium sulfonate group at the 1-position . This unique structure confers high polarity and thermal stability, making it a valuable building block in polymer science and materials research . It is also known as sodium dimethyl 5-sulfoisophthalate and has a molecular weight of 296.23 g/mol . A key application of this compound is its use as a monomer or co-monomer in the synthesis of specialty polymers, where it introduces polar, anionic sites to modify material properties . The synthetic route to this compound typically involves the acid-catalyzed esterification of 3,5-dicarboxybenzenesulfonic acid with methanol, followed by neutralization of the sulfonic acid group with sodium hydroxide to yield the final sodium sulfonate salt . Modern industrial processes often employ phase transfer catalysts, such as tetrabutylammonium or tetrabutylphosphonium salts, to significantly accelerate the esterification and achieve high yields of 91-98% . For research and quality control purposes, this compound can be analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSEQCZSNZLRI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027551
Record name Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3965-55-7
Record name Sodium 1,3-dimethyl 5-sulfoisophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dimethyl 5-sulphonatoisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 1,3-DIMETHYL-5-SULFOISOPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3G5X9VDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of 3,5-Dicarboxybenzenesulfonic Acid

This method involves esterifying 3,5-dicarboxybenzenesulfonic acid with methanol. The carboxylic acid groups are converted to methyl esters using acid catalysis, while the sulfonic acid group is neutralized with sodium hydroxide to form the sodium sulfonate.

Reaction Scheme:

  • Esterification:
    3,5-HOOC-C6H3-SO3H+2CH3OHH+3,5-(CH3OOC)-C6H3-SO3H+2H2O\text{3,5-HOOC-C}_6\text{H}_3\text{-SO}_3\text{H} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{3,5-(CH}_3\text{OOC)-C}_6\text{H}_3\text{-SO}_3\text{H} + 2\text{H}_2\text{O}

  • Neutralization:
    3,5-(CH3OOC)-C6H3-SO3H+NaOH3,5-(CH3OOC)-C6H3-SO3Na+H2O\text{3,5-(CH}_3\text{OOC)-C}_6\text{H}_3\text{-SO}_3\text{H} + \text{NaOH} \rightarrow \text{3,5-(CH}_3\text{OOC)-C}_6\text{H}_3\text{-SO}_3\text{Na} + \text{H}_2\text{O}

Key variables include catalyst type (e.g., sulfuric acid, p-toluenesulfonic acid), methanol-to-acid molar ratio (typically 3:1 to 5:1), and temperature (60–80°C).

Phase Transfer Catalysis (PTC) Optimization

Modern industrial processes employ phase transfer catalysts (PTCs) to accelerate esterification and improve yields. Quaternary ammonium or phosphonium salts facilitate ion exchange between aqueous and organic phases, enhancing reactivity of methoxide ions.

Catalytic System Design

Catalyst TypeExampleLoading (mol%)Yield Improvement
Quaternary AmmoniumTetrabutylammonium bromide0.5–2.015–20%
Quaternary PhosphoniumTetrabutylphosphonium chloride0.5–2.025–30%

A patent example demonstrated 91–98% yields using tetra-n-butylphosphonium chloride (0.0075 mole relative to substrate) in toluene under reflux. PTCs reduce reaction times from >12 hours to 6–8 hours by mitigating interfacial resistance.

Solvent Selection and Azeotropic Water Removal

Esterification equilibrium is driven to completion via azeotropic distillation. Toluene or xylene forms low-boiling azeotropes with water, enabling continuous water removal.

Solvent Comparison:

SolventBoiling Point (°C)Azeotrope with Water (°C)Reaction Efficiency
Toluene110.684.1High
Xylene138–14494–99Moderate
Cyclohexane80.769.4Low

Toluene is optimal, balancing azeotrope efficiency and solvent recovery.

Sulfonation and Neutralization

Post-esterification, the sulfonic acid group is neutralized with sodium hydroxide. Careful pH control (pH 7–8) prevents ester hydrolysis.

Neutralization Parameters:

  • NaOH Concentration: 10–20% aqueous solution

  • Temperature: 25–40°C (to avoid saponification)

  • Stirring Time: 1–2 hours

The product precipitates as a white crystalline solid, isolated via filtration and washed with cold methanol.

Industrial-Scale Process Design

Batch Reactor Configuration

  • Reactor Type: Glass-lined steel with reflux condenser

  • Agitation: Anchor-type impeller (60–100 RPM)

  • Heating: Jacketed steam heating

Yield and Purity Metrics

ParameterBenchmarked ValueSource
Overall Yield85–92%
Purity (HPLC)>95%
Residual Solvent<0.1%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Conventional Acid CatalysisLow catalyst costLong reaction times (12+ hours)
PTC-EnhancedHigh yields, reduced timeCatalyst recycling complexity
Microwave-AssistedRapid heating (minutes)Limited scalability

Phase transfer catalysis emerges as the most viable for large-scale production, balancing efficiency and cost .

Chemical Reactions Analysis

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Processing

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is extensively used in the polymer industry due to its ability to act as a nucleating agent. This function promotes the formation of crystalline regions within polymer matrices, leading to improved mechanical strength and thermal stability.

Case Study: Polylactic Acid (PLA) Enhancement

A study demonstrated that incorporating this compound into PLA significantly improved its crystallinity and thermal deformation temperature. The results indicated enhanced mechanical strength, making it suitable for applications in biodegradable plastics .

Surfactant Production

The compound is also utilized in the synthesis of water-soluble polymeric surfactants. These surfactants can influence cellular interactions and biocompatibility, making them valuable in biomedical applications.

Analytical Chemistry

This compound is employed in liquid chromatography techniques for the separation and analysis of various compounds. It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), where it serves as a standard or reference material for method development .

Table 1: Summary of Research Applications

Application AreaDescription
Polymer ProcessingNucleating agent for improved mechanical and thermal properties
Surfactant ProductionUsed to create water-soluble surfactants
Analytical ChemistryReference material for HPLC method development

Research indicates that this compound may exhibit potential biological activities due to its structural characteristics:

  • Nucleation in Polymerization : Enhances crystallinity which can affect biodegradability.
  • Surfactant Properties : Influences cellular interactions.
  • Potential Antimicrobial Activity : Preliminary studies suggest possible antimicrobial effects, though specific data on this compound remains limited .

Mechanism of Action

The mechanism of action of sodium 3,5-bis(methoxycarbonyl)benzenesulfonate in polymer processing involves its role as a nucleating agent. It promotes the formation of crystalline regions within the polymer matrix, leading to improved mechanical and thermal properties. The molecular targets and pathways involved include interactions with the polymer chains, facilitating their orderly arrangement and crystallization.

Comparison with Similar Compounds

Sodium Benzenesulfonate Derivatives

Compound Name Substituents Key Properties/Applications Thermal Stability (Decomposition Temp.)
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate 3,5-(COOCH₃), 1-SO₃⁻Na⁺ High-polarity nucleating agent; ionic liquid component >560 K (ionic liquid form)
Sodium benzenesulfonate 1-SO₃⁻Na⁺ Surfactant; Fenton reaction substrate (accelerates degradation under visible light) Moderate (varies with environment)
Sodium dodecyl benzenesulfonate (SDBS) 1-SO₃⁻Na⁺, dodecyl chain Surfactant in foam fracturing fluids; improves foam stability with SiO₂ nanoparticles <400 K (decomposes under high heat)
Sodium 3,5-di(β-hydroxyethoxycarbonyl)benzenesulfonate 3,5-(COOCH₂CH₂OH), 1-SO₃⁻Na⁺ Hydrophilic modifier in polyether ester fibers for moisture absorption ~500 K (depends on polymer matrix)

Key Differences :

  • Functional Groups : Methoxycarbonyl groups in this compound enhance polarity and thermal stability compared to simpler sulfonates like sodium benzenesulfonate.
  • Applications : SDBS excels as a surfactant, while this compound is tailored for polymer modification and ionic liquids due to its rigid, polar structure.

Sulfonated Aromatic Ionic Liquids

Ionic Liquid Cation Anion Thermal Stability (Decomposition Temp.) Conductivity (mS/cm at 303 K)
[P(4,4,4,12)][MCBS] Tri-n-butyldodecylphosphonium 3,5-Bis(methoxycarbonyl)benzenesulfonate >560 K Not reported
[P(4,4,4,1)][DMP] Tri-n-butylmethylphosphonium Dimethylphosphate ~560 K Low
[P(4,4,4,2OH)][Tf₂N] Tri-n-butyl(2-hydroxymethyl)phosphonium Bis(trifluoromethylsulfonyl)amide ~520 K 0.48

Key Insights :

  • [P(4,4,4,12)][MCBS] exhibits exceptional thermal stability due to the rigid, electron-deficient benzenesulfonate anion, outperforming common phosphonium ionic liquids.
  • Conductivity is influenced by anion mobility; fluoroanions (e.g., [Tf₂N]⁻) enable higher conductivity than bulky sulfonates.

Nucleating Agents in Polymers

Nucleating Agent Polymer Matrix Flexural Modulus Improvement Mechanism
LAK-301 (Potassium 3,5-bis(methoxycarbonyl)benzenesulfonate) PLA +70% Promotes crystallization via surface interactions
Talc Polypropylene +30–50% Heterogeneous nucleation
Sodium 2,2'-methylene-bis(4,6-di-tert-butylphenyl)phosphate Polyethylene +40–60% Lamellar structure templating

Advantages of LAK-301 :

  • Superior compatibility with PLA due to aromatic sulfonate structure.
  • Higher efficiency in enhancing crystallinity compared to mineral-based agents.

Reactivity and Limitations

  • Steric Hindrance: The 3,5-bis(methoxycarbonyl) groups hinder reactions like fluorination, unlike simpler sulfonates (e.g., sodium 4-(methoxycarbonyl)phenolate) .
  • Environmental Stability: While resistant to thermal degradation, the compound’s polar structure may limit solubility in non-polar matrices.

Biological Activity

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate is a sulfonate compound with significant applications in both industrial and research settings. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C10H9NaO7S
  • Molecular Weight : 296.23 g/mol
  • CAS Number : 3965-55-7

This compound is primarily utilized in polymer processing as a nucleating agent, enhancing the mechanical and thermal properties of various polymers such as polylactic acid (PLA) .

The biological activity of this compound is largely attributed to its role in polymer processing. It acts as a nucleating agent by promoting the formation of crystalline regions within polymer matrices. This process improves the material's mechanical strength and thermal stability through orderly arrangement and crystallization of polymer chains .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Nucleation in Polymerization : It enhances crystallinity and mechanical properties in polymers, which can impact their biodegradability and interaction with biological systems .
  • Surfactant Properties : The compound is utilized in the production of water-soluble polymeric surfactants, which can influence cellular interactions and biocompatibility .
  • Potential Antimicrobial Activity : Some studies suggest that sulfonate compounds may exhibit antimicrobial properties due to their structural characteristics, although specific data on this compound is limited .

Table 1: Summary of Research Applications

Application AreaDescription
Polymer ProcessingNucleating agent for improved mechanical and thermal properties .
Surfactant ProductionUsed to create water-soluble surfactants .
Potential AntimicrobialPreliminary studies suggest possible antimicrobial effects .

Case Study: Polymer Enhancement

A study demonstrated that incorporating this compound into PLA significantly improved its crystallinity and thermal deformation temperature. The results indicated that the addition of this compound could lead to enhanced mechanical strength, making it suitable for applications in biodegradable plastics .

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3,5-dicarboxybenzenesulfonic acid with methanol in the presence of a catalyst. This process yields the desired sulfonate compound while facilitating its subsequent applications in various fields .

Q & A

Q. What are the key considerations for optimizing the synthesis of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate to achieve high purity?

Methodological Answer: Synthesis optimization requires careful control of sulfonation and esterification steps. Key parameters include:

  • Reagent Ratios : Use stoichiometric excess of methoxycarbonyl groups to ensure complete sulfonation. Evidence from polyether ester elastomer synthesis suggests a 1.22 molar% sulfonate precursor relative to the main monomer .
  • Temperature Control : Maintain temperatures between 60–80°C during sulfonation to avoid side reactions like desulfonation or ester hydrolysis .
  • Catalyst Selection : Metal salts (e.g., Mg²⁺) improve sulfonate incorporation efficiency in copolymer systems .

Q. Table 1: Synthesis Conditions from Literature

ParameterExample 1 Example 2
Sulfonation AgentSulfuric acidSodium sulfite
SolventWaterAcetic acid/water mixture
Reaction Time4–6 hours8–12 hours
Yield75–85%65–70%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxycarbonyl (-OCH₃) and sulfonate (-SO₃⁻) groups. The aromatic protons appear as a singlet (δ 8.5–9.0 ppm) due to symmetry, while ester carbonyl carbons resonate at ~165 ppm .
  • FT-IR : Confirm sulfonate absorption bands at 1040 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (asymmetric stretch). Ester carbonyl (C=O) peaks appear at ~1720 cm⁻¹ .
  • Elemental Analysis : Verify sodium content (theoretical: ~7.8% Na) to assess purity and counterion integrity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its performance in polyether ester elastomers?

Methodological Answer: The compound acts as a hydrophilic comonomer in elastomers. Structural variations (e.g., replacing methoxycarbonyl with hydroxyethoxycarbonyl groups) alter:

  • Hydrophilicity : Higher polar group density increases moisture absorption (>5% at 95% RH) .
  • Mechanical Properties : Increased sulfonate content reduces crystallinity in polybutylene terephthalate (PBT) hard segments, enhancing elasticity .
  • Ionic Interactions : Sodium ions facilitate ionic crosslinking, improving thermal stability (Tg increases by 10–15°C) .

Experimental Design Tip : Use dynamic mechanical analysis (DMA) to correlate sulfonate concentration with storage/loss moduli.

Q. What methodologies are recommended for analyzing reaction intermediates during the sulfonation of 3,5-bis(methoxycarbonyl)benzene derivatives?

Methodological Answer:

  • HPLC-MS : Monitor intermediates like 3,5-bis(methoxycarbonyl)benzenesulfonic acid (retention time: 6.2 min; m/z 279 [M-H]⁻) .
  • In-situ Raman Spectroscopy : Track sulfonate group formation (peak at 1040 cm⁻¹) in real time .
  • pH Titration : Quantify unreacted sulfonic acid groups (theoretical equivalence point at pH 3.5–4.0) .

Data Contradiction Resolution : Discrepancies in intermediate yields may arise from competing ester hydrolysis. Use controlled anhydrous conditions and low-temperature sulfonation (<50°C) to suppress hydrolysis .

Q. How can researchers address solubility challenges of this compound in non-polar solvents for catalytic applications?

Methodological Answer:

  • Counterion Exchange : Replace Na⁺ with bulky organic cations (e.g., tetrabutylammonium) to enhance solubility in toluene or THF .
  • Coordination Chemistry : Use crown ethers (e.g., 18-crown-6) to complex Na⁺, reducing ionic aggregation .
  • Surfactant Design : Incorporate the compound into micellar systems (e.g., PEG-based surfactants) for homogeneous catalysis in biphasic media .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or UV-vis to monitor reaction progress and adjust parameters dynamically .
  • Purification Protocols : Use recrystallization from ethanol/water (3:1 v/v) to remove unreacted 3,5-bis(methoxycarbonyl)benzene (melting point: 140–144°C) .
  • Quality Control : Validate purity via ion chromatography (IC) to quantify residual sulfate ions (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.